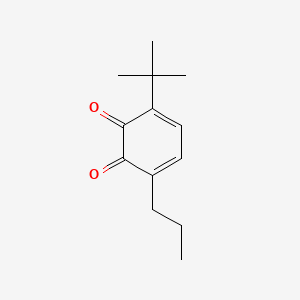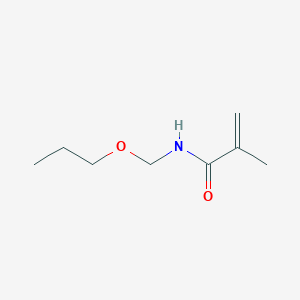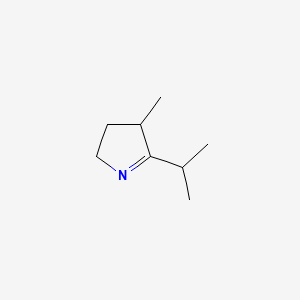
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 3,4-dihydroxybenzylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of cyanoacetamides often involves the use of palladium-catalyzed carbonylation reactions. For instance, the direct carbonylation of bromoacetonitrile can be used to synthesize 2-cyano-N-acetamide derivatives under mild conditions . This method is efficient and can be scaled up for large-scale production.
化学反应分析
Types of Reactions
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines and thiols can react with the cyanoacetamide under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced cyanoacetamide derivatives.
Substitution: Various substituted cyanoacetamides and heterocyclic compounds.
科学研究应用
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide has several applications in scientific research:
作用机制
The mechanism of action of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. The hydroxyl groups on the benzyl ring can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-Cyano-N-acetamide
- 2-Cyano-N-(4-hydroxybenzyl)acetamide
- 2-Cyano-N-(3,4-dimethoxybenzyl)acetamide
Uniqueness
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide is unique due to the presence of both hydroxyl groups on the benzyl ring, which can participate in additional hydrogen bonding and redox reactions compared to its analogs. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities .
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-cyano-N-[(3,4-dihydroxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H10N2O3/c11-4-3-10(15)12-6-7-1-2-8(13)9(14)5-7/h1-2,5,13-14H,3,6H2,(H,12,15) |
InChI 键 |
OAOUSJOWNNRWSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CNC(=O)CC#N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)







![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)





